molecular formula C40H60O2 B1248745 Cucumariaxanthin C

Cucumariaxanthin C

Cat. No.: B1248745
M. Wt: 572.9 g/mol
InChI Key: JNTVTBGQHNNOKM-IRXOIFFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cucumariaxanthin C is a naturally occurring carotenoid predominantly isolated from sea cucumbers of the order Dendrochirotida, particularly Cucumaria japonica . Structurally, it is characterized as a 5,6,5′,6′-tetrahydro-β-carotene derivative with a 9Z,9′Z configuration, giving it a unique conjugated double-bond system . Its molecular formula is C₄₀H₆₀O₂, with a molecular weight of 573.6 g/mol .

This compound is obtained via supercritical CO₂ extraction (SFE) of C. japonica, yielding 5.1 mg/100 g of dry weight, making it the third most abundant carotenoid in the SFE extract after Cucumariaxanthin (56.1 mg/100 g) and Cucumariaxanthin B (13.7 mg/100 g) . Unlike many dietary carotenoids, this compound exhibits specialized biological roles, including antiviral activity against Epstein-Barr virus activation , positioning it as a compound of interest in pharmaceutical research.

Properties

Molecular Formula

C40H60O2

Molecular Weight

572.9 g/mol

IUPAC Name

(1S,2S,3S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,5S,6S)-5-hydroxy-2,2,6-trimethylcyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohexan-1-ol

InChI

InChI=1S/C40H60O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,33-38,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

JNTVTBGQHNNOKM-IRXOIFFMSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(CC[C@@H]1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(CC[C@@H]([C@H]2C)O)(C)C)\C)\C)/C)/C

Canonical SMILES

CC1C(CCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(C(CCC2(C)C)O)C)C)C)(C)C)O

Synonyms

5,6,5',6'-tetrahydro-beta,beta-carotene-4,4'-diol
cucumariaxanthin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cucumariaxanthin C belongs to a family of tetrahydro-β-carotene derivatives with structural and functional distinctions from other carotenoids. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Related Carotenoids

Compound Molecular Formula Molecular Weight (g/mol) Concentration in C. japonica (mg/100 g dry weight) Key Biological Activities Taxonomic Specificity
This compound C₄₀H₆₀O₂ 573.6 5.1 Antiviral (Epstein-Barr inhibition) Cucumaria japonica
Cucumariaxanthin C₄₀H₅₆O₂ 568.5 56.1 Antioxidant, structural role in tissues C. japonica
Cucumariaxanthin B C₄₀H₅₈O₂ 571.1 13.7 Not well-characterized; potential antioxidant C. japonica
Canthaxanthin C₄₀H₅₂O₂ 564.8 25.4 Pigmentation, aquaculture additive Broad (sea urchins, fish)
Fucoxanthin C₄₂H₅₈O₆ 659.5 1.4 Anticancer, anti-obesity Brown algae, diatoms
Astaxanthin C₄₀H₅₂O₄ 596.8 Not detected in C. japonica Antioxidant, anti-inflammatory Crustaceans, salmon

Structural Differences

  • Hydrogenation and Oxygenation: this compound (C₄₀H₆₀O₂) has two additional hydrogen atoms compared to Cucumariaxanthin B (C₄₀H₅₈O₂) and four more than Cucumariaxanthin A (C₄₀H₅₆O₂), indicating incremental hydrogenation across the series . Unlike oxygen-rich carotenoids like fucoxanthin (C₄₂H₅₈O₆), this compound has minimal oxygenation, which may limit its antioxidant capacity but enhance lipid solubility .
  • Stereochemistry :

    • The 9Z,9′Z configuration in this compound distinguishes it from astaxanthin (all-trans) and lutein (3R,3′R,6′R), influencing its light-absorption properties and biological interactions .

Functional and Ecological Roles

  • Antiviral Specificity :
    this compound’s inhibition of Epstein-Barr virus activation is unique among its analogs, which are primarily associated with antioxidant or pigmentation roles .

  • Taxonomic Distribution: Cucumariaxanthins (A, B, C) are exclusive to Dendrochirotida sea cucumbers (C. japonica, C. echinata), whereas astaxanthin and canthaxanthin dominate in Aspidochirotida species (Stichopus, Holothuria) .
  • Dietary vs. Endogenous Synthesis: Unlike fucoxanthin (diet-derived from algae), this compound is likely synthesized endogenously or modified from dietary precursors, reflecting adaptation to deep-sea environments .

Pharmacological Potential

  • This compound : Antiviral applications (e.g., topical formulations for herpesviruses) .
  • Fucoxanthin : Clinical trials for metabolic syndrome and cancer .
  • Astaxanthin : Marketed as a nutraceutical for oxidative stress reduction .

Research Implications and Gaps

  • Biosynthetic Pathways : The hydrogenation steps leading to this compound remain uncharacterized, warranting enzymology studies .
  • Synergistic Effects: Combinatorial studies with other carotenoids (e.g., canthaxanthin) could enhance therapeutic efficacy .
  • Ecological Drivers : The ecological advantage of this compound in C. japonica (e.g., UV protection, predator deterrence) is underexplored .

Q & A

Q. What experimental methodologies are recommended for structural elucidation of Cucumariaxanthin C?

  • Methodological Answer : Structural identification requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can resolve the carbon skeleton and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass and fragmentation patterns. X-ray crystallography (XRD) may be used if single crystals are obtainable. Comparative analysis with known carotenoid structures (e.g., astaxanthin, β-carotene) is critical, as shown in structural diagrams of related compounds . Ensure purity validation via HPLC with photodiode array detection to avoid mischaracterization .

Q. How can researchers optimize extraction protocols for this compound from marine sources?

  • Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and biomass pretreatment. A sequential solvent system (e.g., hexane for lipids, followed by acetone/ethanol for carotenoids) reduces co-extraction of impurities. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance yield while minimizing thermal degradation. Document solvent-to-sample ratios, extraction time, and centrifugal parameters to ensure reproducibility . Include controls for oxidative degradation (e.g., nitrogen gas purging, antioxidants like BHT) during processing .

Q. What in vitro assays are most reliable for assessing the antioxidant activity of this compound?

  • Methodological Answer : Use standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) to quantify radical scavenging capacity. Normalize results against positive controls (e.g., ascorbic acid, Trolox) and account for solvent interference. For cellular antioxidant activity, employ models like Caco-2 or HepG2 cells under oxidative stress (H₂O₂ or UV-induced). Report IC₅₀ values with confidence intervals and validate via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in sample purity, assay conditions, or biological models. Cross-validate findings using orthogonal assays (e.g., compare FRAP with ABTS results). Perform stability studies under different pH, temperature, and light conditions to assess compound degradation. Meta-analyses of published data should account for heterogeneity via statistical tools like I² tests. Transparent reporting of experimental parameters (e.g., cell passage number, serum concentration) is critical .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced stability?

  • Methodological Answer : Semi-synthetic modification of the native structure (e.g., esterification of hydroxyl groups or conjugation with phospholipids) can improve stability. Use regioselective catalysts (e.g., lipases for acylation) to retain bioactivity. Characterize derivatives via LC-MS/MS and compare pharmacokinetic profiles (e.g., Caco-2 permeability assays). Computational modeling (e.g., DFT for bond energy prediction) aids in prioritizing synthetic targets .

Q. How should in vivo studies on this compound be designed to ensure translational relevance?

  • Methodological Answer : Select animal models (e.g., zebrafish for bioavailability studies, murine models for chronic inflammation) aligned with the target pathology. Use isotopic labeling (¹³C or deuterated analogs) to track absorption and metabolism. Include dose-ranging studies and negative controls (vehicle-only groups). Adhere to ethical guidelines for sample size justification and humane endpoints, as outlined in institutional review protocols .

Q. What computational approaches are suitable for predicting the interaction of this compound with cellular targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like Nrf2 or NF-κB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Machine learning models trained on carotenoid datasets may identify novel targets. Always cross-reference results with experimental data (e.g., siRNA knockdown of predicted targets) to reduce false positives .

Methodological Best Practices

  • Data Reproducibility : Archive raw datasets (spectra, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : For in vivo work, follow ARRIVE guidelines and obtain ethics committee approval before initiating studies .
  • Conflict Resolution : Use multi-laboratory validation for contentious findings, as recommended in qualitative research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucumariaxanthin C
Reactant of Route 2
Cucumariaxanthin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.